REACTION_CXSMILES
|
[C:1](#[N:3])C.[CH3:4][C:5]([O-])([CH2:7][CH3:8])[CH3:6].[K+].C(OCC)(=O)C(C)C.Cl.[C:20]1([CH3:28])[CH:25]=[CH:24][C:23]([NH:26][NH2:27])=[CH:22][CH:21]=1.Cl>C1COCC1.C(O)C>[CH:5]([C:7]1[CH:8]=[C:1]([NH2:3])[N:26]([C:23]2[CH:24]=[CH:25][C:20]([CH3:28])=[CH:21][CH:22]=2)[N:27]=1)([CH3:6])[CH3:4] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
potassium 2-methylbutan-2-olate
|
Quantity
|
16.9 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(CC)[O-].[K+]
|
Name
|
|
Quantity
|
5.12 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=C(C=C1)NN)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo to ca 20 mL
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then heated to 70° C. for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo to ca 20 mL
|
Type
|
ADDITION
|
Details
|
diluted with water (30 mL)
|
Type
|
ADDITION
|
Details
|
The aq. mixture was adjusted to pH12 by the addition of aq NaOH solution (6M)
|
Type
|
EXTRACTION
|
Details
|
was then extracted with EtOAc (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NN(C(=C1)N)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |